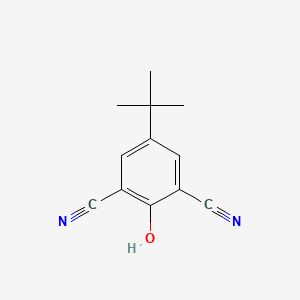
5-(Tert-butyl)-2-hydroxyisophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tert-butyl)-2-hydroxyisophthalonitrile is an organic compound characterized by the presence of a tert-butyl group, a hydroxy group, and two nitrile groups attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-hydroxyisophthalonitrile typically involves the introduction of the tert-butyl group and the hydroxy group onto an isophthalonitrile framework. One common method involves the reaction of 5-tert-butylisophthalonitrile with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
5-(Tert-butyl)-2-hydroxyisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-(Tert-butyl)-2-oxo-isophthalonitrile.
Reduction: Formation of 5-(Tert-butyl)-2-hydroxyisophthalamine.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
5-(Tert-butyl)-2-hydroxyisophthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Tert-butyl)-2-hydroxyisophthalonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy group can form hydrogen bonds with target molecules, while the nitrile groups can participate in coordination with metal ions, influencing the compound’s activity and selectivity .
相似化合物的比较
Similar Compounds
- 5-(Tert-butyl)-2-hydroxybenzonitrile
- 5-(Tert-butyl)-2-hydroxyphthalonitrile
- 5-(Tert-butyl)-2-hydroxyterephthalonitrile
生物活性
5-(Tert-butyl)-2-hydroxyisophthalonitrile is an organic compound notable for its unique structural features, including a tert-butyl group, a hydroxy group, and two nitrile groups attached to an aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
- IUPAC Name : 5-tert-butyl-2-hydroxybenzene-1,3-dicarbonitrile
- Molecular Weight : 200.24 g/mol
- Chemical Structure :
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the nitrile groups can participate in coordination with metal ions, influencing the compound’s activity and selectivity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties, which may play a role in neuroprotection. For instance, studies have shown that related compounds can reduce oxidative stress markers in cell cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Neuroprotective Effects
In vitro studies demonstrate that this compound may offer neuroprotective effects. It has been observed to mitigate cell death in astrocyte cultures treated with neurotoxic agents by modulating inflammatory responses and reducing the production of pro-inflammatory cytokines such as TNF-α .
Case Studies and Research Findings
- Neuroprotection Against Aβ Toxicity :
-
Enzyme Interaction Studies :
- Investigations into the interaction of this compound with various enzymes revealed potential inhibitory effects on key metabolic pathways involved in inflammation and oxidative stress response. These findings suggest a multifaceted mechanism of action that could be exploited for therapeutic purposes.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 5-(Tert-butyl)-2-hydroxybenzonitrile | Moderate antioxidant activity | Hydroxy group on benzene ring |
| 5-(Tert-butyl)-2-hydroxyphthalonitrile | Neuroprotective effects | Phthalic structure with hydroxyl |
| 5-(Tert-butyl)-2-hydroxyterephthalonitrile | Potential anti-inflammatory | Terephthalic structure with hydroxyl |
属性
IUPAC Name |
5-tert-butyl-2-hydroxybenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFOBCICVBCDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C#N)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














